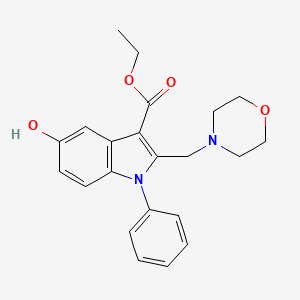![molecular formula C24H25N7O B14949123 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B14949123.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[4,6-DI(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]AMINE is a complex organic compound that features a benzoxazole moiety linked to a phenyl group, which is further connected to a triazine ring substituted with pyrrolidinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[4,6-DI(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]AMINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzoxazole Moiety: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Coupling with Phenyl Group: The benzoxazole derivative is then coupled with a phenyl group through a Suzuki or Heck coupling reaction.
Formation of the Triazine Ring: The phenyl-benzoxazole intermediate is reacted with cyanuric chloride to form the triazine ring.
Substitution with Pyrrolidinyl Groups: Finally, the triazine ring is substituted with pyrrolidinyl groups using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[4,6-DI(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzoxazole and phenyl groups.
Reduction: Reduced forms of the triazine ring.
Substitution: Substituted triazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[4,6-DI(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.
Medicine: Studied for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[4,6-DI(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]AMINE involves its interaction with specific molecular targets. The benzoxazole moiety can intercalate with DNA, while the triazine ring can interact with enzymes or receptors, modulating their activity. The pyrrolidinyl groups enhance the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[4,6-DI(1-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]AMINE
- N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[4,6-DI(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]AMINE
Uniqueness
N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[4,6-DI(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]AMINE is unique due to its specific combination of benzoxazole, phenyl, and triazine moieties, which confer distinct chemical and biological properties. The presence of pyrrolidinyl groups further enhances its solubility and potential interactions with biological targets.
Eigenschaften
Molekularformel |
C24H25N7O |
|---|---|
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C24H25N7O/c1-2-8-20-19(7-1)26-21(32-20)17-9-11-18(12-10-17)25-22-27-23(30-13-3-4-14-30)29-24(28-22)31-15-5-6-16-31/h1-2,7-12H,3-6,13-16H2,(H,25,27,28,29) |
InChI-Schlüssel |
HCSCANKAWCVRTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4)N6CCCC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-chloro-N-{3-[5,5-dimethyl-4-(propan-2-yl)-1,3-dioxan-2-yl]phenyl}benzamide](/img/structure/B14949047.png)
![N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B14949055.png)
![1-(4-Bromophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B14949057.png)

![13-amino-9-(2,3-dimethoxyphenyl)-5,5-dimethyl-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B14949068.png)


![4-Methoxybenzyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B14949093.png)
![1-[3-Acetyl-2-(4-fluorophenyl)-6-hydroxy-6-methyl-4-(4-toluidino)-3-cyclohexenyl]-1-ethanone](/img/structure/B14949098.png)

![4-[3-(3-Furan-2-yl-acryloyl)-thioureido]-benzenesulfonamide](/img/structure/B14949104.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide](/img/structure/B14949122.png)
